molecular formula C8H16O2 B8771007 2-Butoxytetrahydrofuran

2-Butoxytetrahydrofuran

Cat. No. B8771007
M. Wt: 144.21 g/mol
InChI Key: MATDIXOGHXOZDW-UHFFFAOYSA-N
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Patent
US05254702

Procedure details

Aqueous 4-hydroxybutanal (502 g of 10.2 wt. % solution, 0.58 mol, 1.0 eq.), n-butanol (34.6 g, 0.47 mol, 0.80 eq.), hexanes (500 mL), and "Amberlyst-15" resin (product of Rohm and Haas Company, 2.3 g) are charged to a 2-L glass reaction vessel equipped with a magnetic stir bar. The two-phase mixture is stirred at ambient temperature (22° C.) for 17 h. The two liquid phases are separated from the ion-exchange resin. The hexane layer, which is separated from the aqueous phase and analyzed by gas chromatography (GC), contains 14.8 wt. % of 2-n-butoxytetrahydrofuran (59.4 g, 88.5% yield). Product identity is confirmed by infrared, 1H NMR, and 13C NMR spectroscopies. The aqueous phase contains 4.2% unreacted 4-hydroxybutanal.
Quantity
502 g
Type
reactant
Reaction Step One
Quantity
34.6 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH:5]=[O:6].[CH2:7](O)[CH2:8][CH2:9][CH3:10]>>[CH2:7]([O:6][CH:5]1[CH2:4][CH2:3][CH2:2][O:1]1)[CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
502 g
Type
reactant
Smiles
OCCCC=O
Name
Quantity
34.6 g
Type
reactant
Smiles
C(CCC)O
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
hexanes
Quantity
500 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The two-phase mixture is stirred at ambient temperature (22° C.) for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stir bar
CUSTOM
Type
CUSTOM
Details
The two liquid phases are separated from the ion-exchange resin
CUSTOM
Type
CUSTOM
Details
The hexane layer, which is separated from the aqueous phase

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(CCC)OC1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 59.4 g
YIELD: PERCENTYIELD 88.5%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.